(S)-赖诺普利-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

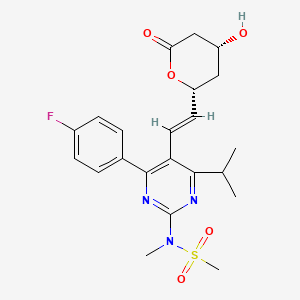

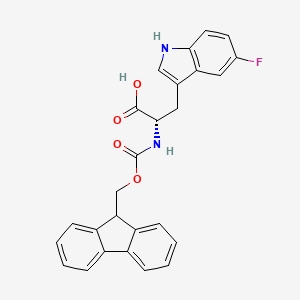

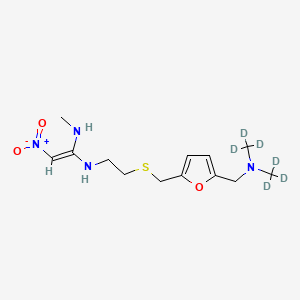

(S)-Lisinopril-d5, also known as (S)-1-[N2-((S)-1-Carboxy-3-phenylpropyl)L-lysyl]-L-proline, is a synthetic derivative of the angiotensin-converting enzyme (ACE) inhibitor lisinopril. This compound has been extensively studied for its potential applications in the fields of biochemistry and physiology, as well as its use in laboratory experiments.

科学研究应用

Angiotensin-Converting Enzyme (ACE) Inhibitor

Lisinopril-d5 is an angiotensin-converting enzyme (ACE) inhibitor . ACE inhibitors are a class of medication used primarily in the treatment of high blood pressure and heart failure .

Heart Failure Treatment

Lisinopril is also used for the treatment of congestive heart failure . This is a condition where the heart can’t pump enough blood to meet the body’s needs .

Heart Attack Treatment

Lisinopril is used in the treatment of heart attacks . After a heart attack, some of the heart muscles weaken and become damaged. Lisinopril is used to decrease the risk of death after a heart attack .

Reduction of Endothelin-1 Formation

Lisinopril reduces the formation of endothelin-1 . Endothelin-1 is a potent vasoconstrictor, which means it narrows the blood vessels. By reducing its formation, Lisinopril helps to lower blood pressure and reduce the workload on the heart .

Increase of Nitric Oxide in Vascular Endothelial Cells

Lisinopril increases nitric oxide in human vascular endothelial cells . Nitric oxide is a molecule that helps blood vessels relax and widen, which improves blood flow and lowers blood pressure .

Internal Standard for Quantification

Lisinopril-d5 is intended for use as an internal standard for the quantification of lisinopril by GC- or LC-MS . This means it is used in analytical chemistry to ensure the accuracy and consistency of results .

Synthesis and Characterization of Related Compounds

Lisinopril-d5 is used in the synthesis and characterization of compounds related to Lisinopril . This includes the identification and control of impurities during the scale-up of the Lisinopril process .

作用机制

Target of Action

Lisinopril-d5, also known as (S)-Lisinopril-d5, primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

The primary biochemical pathway affected by Lisinopril-d5 is the RAAS . By inhibiting ACE, Lisinopril-d5 reduces the production of angiotensin II and aldosterone, leading to vasodilation and decreased fluid volume . This action ultimately results in the lowering of blood pressure .

Pharmacokinetics

Lisinopril-d5 exhibits complex pharmacokinetics. The bioavailability of Lisinopril-d5 is approximately 25%, but it can vary widely between individuals (6 to 60%) . The elimination half-life of Lisinopril-d5 is about 12 hours .

Result of Action

The primary result of Lisinopril-d5’s action is the reduction of high blood pressure . It is used to treat hypertension, heart failure, and after acute myocardial infarction . By inhibiting the RAAS, Lisinopril-d5 helps relax blood vessels, increase blood circulation to the heart , and reduce the workload on the heart .

Action Environment

The action of Lisinopril-d5 can be influenced by various environmental factors. For instance, a high-fat meal appears to decrease the C_max and AUC of Lisinopril . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 2.2 x 10-3, indicating that the use of Lisinopril-d5 is predicted to present an insignificant risk to the environment .

属性

IUPAC Name |

(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1/i1D,2D,3D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAWWYSOJDYHDC-MMUMHYRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

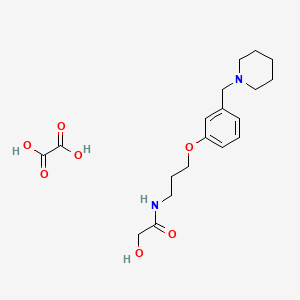

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

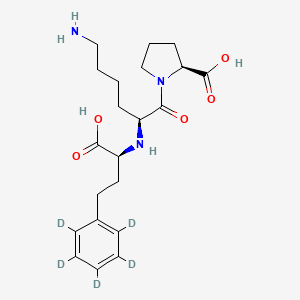

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lisinopril-d5 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Diazatricyclo[5.2.0.0~2,4~]nonane](/img/structure/B586265.png)

![5,7-Dichlorobenzo[d]thiazol-2-amine](/img/structure/B586269.png)

![[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-4-morpholinylphosphinic Acid](/img/structure/B586275.png)